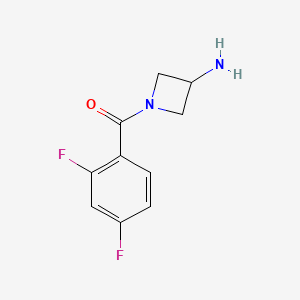

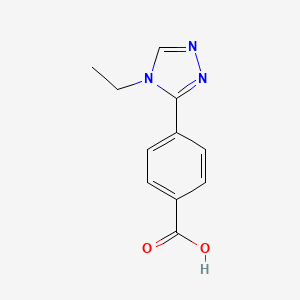

1-Benzyl-3-(2-chlorophenyl)piperazine

説明

1-Benzyl-3-(2-chlorophenyl)piperazine is a synthetic substance that does not occur naturally . It is one of a small group of benzyl-substituted piperazines . It has stimulant and euphoric properties . It is a potential antidepressant and is an active metabolite of the withdrawn antidepressant drug piberaline .

科学的研究の応用

Metabolite Identification and Biotransformation

Research has identified various metabolites of 1-Benzyl-3-(2-chlorophenyl)piperazine (and closely related compounds) following oral administration, showcasing its biotransformation in the human body. Through spectral data comparison of isolated compounds from human urine and feces with synthetic reference compounds, a comprehensive understanding of its metabolism has been established. This knowledge is pivotal in pharmacokinetics and the development of therapeutic agents (Goenechea et al., 1988).

Synthetic Methodologies

Advancements in the synthetic methodologies of this compound have been reported, providing an economical and practical approach with high yield. Such improvements are essential for its application in industrial and pharmaceutical contexts, highlighting its importance as an intermediate in the synthesis of cetirizine hydrochloride (Wu Qiuye, 2005).

Forensic Applications

The compound has also found utility in forensic science as a synthetic drug with hallucinogenic effects, leading to the development of rapid screening methods for its detection in seized samples. This application is crucial for law enforcement and public health agencies to combat the misuse of synthetic drugs (Silva et al., 2021).

Neurotransmitter Receptor Interactions

This compound has been studied for its interactions with neurotransmitter receptors in the human brain. Understanding its affinity for various receptor sites can inform its potential therapeutic applications or side effects, contributing to the development of new neurological or psychiatric treatments (Hamik & Peroutka, 1989).

Anticancer and Antituberculosis Research

Emerging research has explored the anticancer and antituberculosis activities of derivatives of this compound, highlighting its potential as a scaffold for developing novel therapeutic agents against these diseases. Such studies are critical for expanding the arsenal of drugs available for challenging health conditions (Mallikarjuna et al., 2014).

作用機序

Target of Action

The primary target of 1-Benzyl-3-(2-chlorophenyl)piperazine is the serotonin receptor , specifically the 5-HT 2c serotonin receptor . This receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.

Mode of Action

This compound acts as an agonist at the 5-HT 2c serotonin receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT 2c receptor, mimicking the action of serotonin, which is a neurotransmitter that contributes to feelings of well-being and happiness.

Biochemical Pathways

Upon binding to the 5-HT 2c receptor, this compound triggers a series of biochemical reactions. These reactions lead to the activation of the G-protein-coupled receptor pathway , a critical signaling pathway in cells. This activation can result in various downstream effects, such as the release of other neurotransmitters, changes in neuronal firing rates, and alterations in gene expression .

Pharmacokinetics

Like many other psychoactive substances, it is likely to be absorbed through the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .

Result of Action

The activation of the 5-HT 2c receptor by this compound can lead to various molecular and cellular effects. For instance, it has been reported to induce hypophagia in both food-deprived and freely feeding rats . Hypophagia refers to decreased food intake, suggesting that this compound may have potential applications in the management of feeding disorders.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and the specific characteristics of the target cells . .

生化学分析

Biochemical Properties

1-Benzyl-3-(2-chlorophenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been found to bind to serotonin receptors, particularly the 5-HT2C receptor . This interaction influences the receptor’s activity, leading to changes in downstream signaling pathways. Additionally, this compound has been shown to inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft . This compound also interacts with other neurotransmitter receptors, including dopamine and norepinephrine receptors, although with lower affinity .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it modulates neurotransmitter release and uptake, leading to altered synaptic transmission . This compound has been shown to influence cell signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in regulating cellular responses to external stimuli . Furthermore, this compound affects gene expression by modulating transcription factors and other regulatory proteins . It also impacts cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to serotonin receptors, particularly the 5-HT2C receptor, and modulates its activity . This binding leads to conformational changes in the receptor, triggering downstream signaling cascades . Additionally, this compound inhibits the reuptake of serotonin by blocking the serotonin transporter . This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing its signaling effects . The compound also interacts with other neurotransmitter receptors, such as dopamine and norepinephrine receptors, contributing to its overall pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Short-term exposure to this compound leads to immediate changes in cellular function, including altered neurotransmitter release and uptake. Long-term exposure, however, may result in adaptive changes in cellular responses, such as receptor desensitization and downregulation. These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound induces mild behavioral changes, such as increased locomotor activity and enhanced exploratory behavior . Moderate doses result in more pronounced effects, including alterations in mood and cognition . High doses, however, can lead to toxic effects, such as seizures and neurotoxicity . These dosage-dependent effects underscore the importance of careful dose selection in experimental studies involving this compound.

Metabolic Pathways

This compound is metabolized through several pathways in the body. It undergoes hepatic metabolism, primarily involving cytochrome P450 enzymes . The compound is subjected to oxidative and conjugative reactions, leading to the formation of various metabolites . These metabolites may retain some pharmacological activity or be further metabolized to inactive forms . The metabolic pathways of this compound play a crucial role in determining its overall pharmacokinetic profile and duration of action.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by various transporter proteins, including the serotonin transporter . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with intracellular receptors and signaling molecules . It can also be found in the nucleus, where it may modulate gene expression by interacting with transcription factors and other nuclear proteins . Additionally, this compound may be targeted to specific organelles, such as mitochondria, where it can influence cellular metabolism and energy production .

特性

IUPAC Name |

1-benzyl-3-(2-chlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2/c18-16-9-5-4-8-15(16)17-13-20(11-10-19-17)12-14-6-2-1-3-7-14/h1-9,17,19H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTSJPPHCIFRDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CC=C2Cl)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

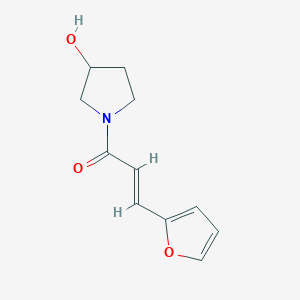

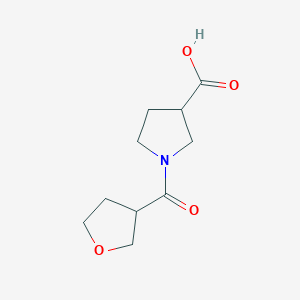

![N-[(furan-2-yl)methyl]-2-(3-hydroxypyrrolidin-1-yl)acetamide](/img/structure/B1489793.png)

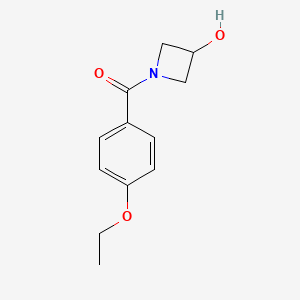

![(Hexan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1489809.png)